molecular formula C17H22N2O2S B2891349 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide CAS No. 1797971-16-4

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide

Cat. No. B2891349
CAS RN: 1797971-16-4
M. Wt: 318.44
InChI Key: QLISVUXZHNLDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide, also known as DMIO, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. It is a small molecule that acts as a selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max.

Scientific Research Applications

Organic Synthesis

F6436-1665: plays a significant role in organic synthesis. The oxazolone structure within the compound is a key intermediate in the synthesis of various heterocyclic compounds. These heterocycles are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .

Drug Development

The structural motif of F6436-1665 is found in many bioactive molecules, making it valuable in drug discovery and development. Its isoxazole ring, in particular, is a common feature in molecules with anti-inflammatory, analgesic, and antipyretic properties .

Tissue Engineering

Derivatives of F6436-1665 can serve as scaffold materials in tissue engineering. They aid in the regeneration and repair of tissues by providing a framework for cell attachment and growth, which is essential in medical applications such as skin regeneration and organ repair .

Catalyst-Free Chemical Reactions

The compound is involved in catalyst-free synthesis processes, which are more environmentally friendly and cost-effective. For example, it can participate in tandem rearrangement/aziridination/ring-expansion reactions, which are important for creating complex molecules without the need for metal catalysts .

Aza-Heterocyclic Frameworks

F6436-1665: is a precursor for the synthesis of aza-heterocycles, which are nitrogen-containing heterocycles. These frameworks are important in medicinal chemistry due to their presence in compounds with various pharmacological activities .

Proteomics Research

In proteomics, F6436-1665 can be used to modify peptides and proteins. This modification is crucial for understanding protein function, interaction, and for the development of new therapeutic agents that target protein-protein interactions .

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-12-14(13(2)21-19-12)10-16(20)18-11-17(7-3-4-8-17)15-6-5-9-22-15/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLISVUXZHNLDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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